

dCBP-1: A Technical Guide to a Selective p300/CBP Degrader

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Compound of Interest		
Compound Name:	dCBP-1	
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Abstract

This technical guide provides an in-depth overview of **dCBP-1**, a potent and selective heterobifunctional degrader of the paralogous transcriptional coactivators p300 (E1A-associated protein p300) and CREB-binding protein (CBP). As a Proteolysis Targeting Chimera (PROTAC), **dCBP-1** offers a powerful tool for studying the functional roles of p300/CBP and presents a promising therapeutic strategy in oncology, particularly in hematological malignancies like multiple myeloma. This document details the mechanism of action of **dCBP-1**, compiles quantitative data on its activity, and provides comprehensive experimental protocols for its characterization.

Introduction to dCBP-1

dCBP-1 is a chemical probe designed to induce the degradation of p300 and CBP, two critical lysine acetyltransferases that play a central role in regulating gene expression through chromatin modification and protein acetylation.[1][2] Unlike traditional small molecule inhibitors that only block a specific domain or function, **dCBP-1** mediates the complete removal of the target proteins.[2] This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

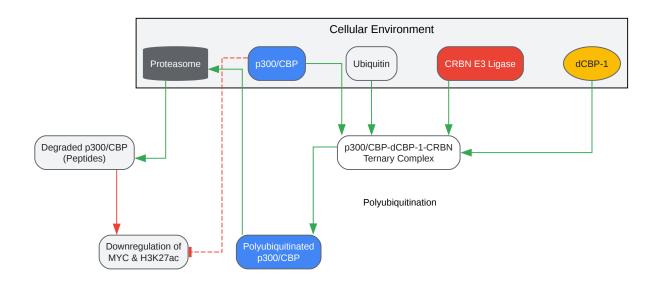
dCBP-1 is a heterobifunctional molecule, consisting of a ligand that binds to p300/CBP and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This dual binding



induces the formation of a ternary complex between p300/CBP and CRBN, leading to the polyubiquitination of p300/CBP and their subsequent degradation by the proteasome.[5] This targeted degradation results in the downregulation of key oncogenic pathways, such as those driven by MYC.[1][3]

Mechanism of Action

The mechanism of **dCBP-1** as a p300/CBP degrader involves a series of orchestrated molecular events, as depicted in the signaling pathway below.



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dCBP-1 Mechanism of Action

Quantitative Data

The following tables summarize the quantitative data for **dCBP-1**'s degradation potency and its effects on cell viability in various cancer cell lines.

Table 1: Degradation Potency of dCBP-1



Cell Line	DC50 (nM)	Dmax (%)	Timepoint (hours)	Reference
MM.1S	<10	>95	6	[1][4]
HAP1	10-1000 (near complete loss)	>90	6	[1]
MM1R	Not specified	Near-complete	6	[4]
KMS-12-BM	Not specified	Near-complete	6	[4]
KMS34	Not specified	Near-complete	6	[4]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cell Viability (IC50) of dCBP-1

Cell Line	IC50 (nM)	Timepoint (days)
MM.1S	Potent	Not specified
Other Multiple Myeloma Lines	Potent	Not specified

IC50: Half-maximal inhibitory concentration.

Table 3: Time-Course of p300/CBP Degradation by dCBP-1 (250 nM) in HAP1 Cells

Timepoint	p300/CBP Levels	Reference
1 hour	Near-complete degradation	[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

MM.1S Cells:

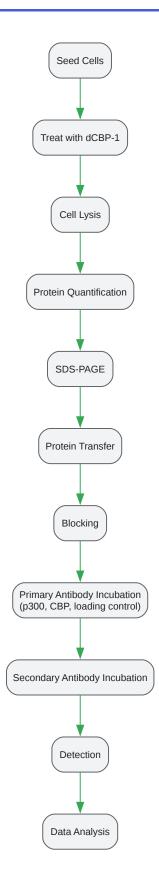


- Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
- Passaging: Maintain cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL.
- HAP1 Cells:
 - Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS and
 1% penicillin-streptomycin.[6]
 - Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6]
 - Passaging: Split cells 1:10 to 1:15 every 2-3 days to maintain sub-confluent cultures (not exceeding 75% confluency).

Western Blotting for p300/CBP Degradation

This protocol is for assessing the degradation of p300 and CBP in response to **dCBP-1** treatment.





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Western Blotting Workflow



- Cell Seeding and Treatment: Seed cells (e.g., HAP1 or MM.1S) in appropriate culture vessels. Allow cells to adhere and grow to a suitable confluency (typically 70-80%). Treat cells with varying concentrations of dCBP-1 or a vehicle control (e.g., DMSO) for the desired time points.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein onto an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
 - Rabbit anti-p300
 - Rabbit anti-CBP[7]
 - Antibodies for loading controls (e.g., GAPDH, β-actin).
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay

This protocol measures the effect of dCBP-1 on cell proliferation and viability.

• Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

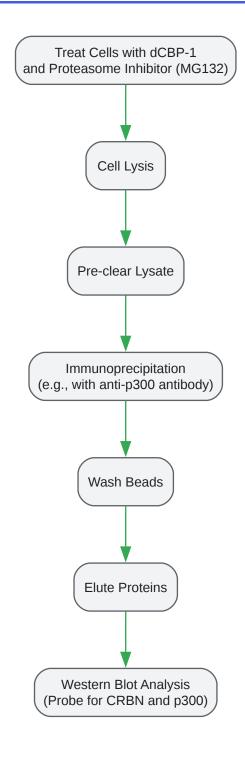


- Compound Treatment: Treat the cells with a serial dilution of dCBP-1 for 72 hours.
- Viability Measurement: Use a commercial cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
- Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a four-parameter dose-response curve.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the **dCBP-1**-dependent interaction between p300/CBP and CRBN.





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Co-Immunoprecipitation Workflow

- Cell Treatment: Treat cells with **dCBP-1** and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ternary complex.
- · Lysis and Immunoprecipitation:



- Lyse the cells in a non-denaturing lysis buffer.
- Incubate the cell lysate with an antibody against p300 or CRBN overnight at 4°C.
- Add protein A/G-agarose beads to pull down the antibody-protein complexes.
- Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the bound proteins from the beads.
- Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of both p300/CBP and CRBN.

Downstream Effects of dCBP-1

The degradation of p300/CBP by dCBP-1 leads to significant downstream cellular effects.

MYC Expression

dCBP-1 treatment has been shown to ablate the enhancer activity driving the expression of the MYC oncogene, a critical factor in many cancers, including multiple myeloma.[1][8]

Histone Acetylation

As p300 and CBP are major histone acetyltransferases, their degradation leads to a global reduction in histone acetylation, particularly H3K27ac, a marker of active enhancers.[8]

Limitations and Future Directions

While **dCBP-1** is a potent and selective degrader in vitro, it has poor pharmacokinetic properties that limit its use in in vivo studies.[9] This has spurred the development of next-generation p300/CBP degraders with improved oral bioavailability and in vivo efficacy. The principles and protocols outlined in this guide for **dCBP-1** can be readily adapted for the characterization of these novel degraders.

Conclusion

dCBP-1 is a valuable research tool for elucidating the diverse functions of p300 and CBP. Its ability to induce rapid and potent degradation of these key epigenetic regulators provides a distinct advantage over traditional inhibitors. The experimental protocols and quantitative data



presented in this technical guide offer a comprehensive resource for researchers utilizing **dCBP-1** in their studies of cancer biology and drug development.

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